N-((2-methylthiazol-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide - 863510-85-4

N-((2-methylthiazol-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide

Catalog Number: EVT-2941898
CAS Number: 863510-85-4
Molecular Formula: C17H16N2O2S2
Molecular Weight: 344.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

One potential method involves reacting 4-biphenylsulfonyl chloride with (2-methylthiazol-4-yl)methanamine. [] This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid generated during the reaction.

Another potential route involves a multi-step synthesis. Starting from readily available biphenyl, a sulfonyl chloride group can be introduced through a series of reactions. Subsequently, reacting the resulting biphenyl-4-sulfonyl chloride with (2-methylthiazol-4-yl)methanamine in a similar fashion as described above would yield the target compound. []

Applications
  • Medicinal chemistry: Sulfonamides are a well-established class of drugs with a wide range of pharmacological activities, including antibacterial, diuretic, and anticonvulsant properties. The presence of the 2-methylthiazole ring in the molecule could potentially modulate its pharmacological profile. []
  • Materials science: Aromatic sulfonamides have been investigated as building blocks for supramolecular architectures and coordination polymers due to their ability to form hydrogen bonds and coordinate to metal ions. []

LAF237 [(S)-1-[(3-Hydroxy-1-adamantyl)ammo]acetyl-2-cyanopyrrolidine]

Compound Description: LAF237 is a dipeptidyl peptidase IV (DPP-IV) inhibitor. It acts by delaying the degradation of glucagon-like peptide-1 (GLP-1) and is being investigated for its potential to improve pancreatic islet cell function. Research suggests that LAF237, in combination with the angiotensin II type 1 receptor antagonist valsartan, may have synergistic or additive effects on islet function and structure. []

Relevance: While LAF237 shares a therapeutic focus on diabetes with potential sulfonamide-based drugs, it is not structurally related to N-((2-methylthiazol-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide. This compound is included due to its presence in a paper discussing potential diabetes treatments and does not directly inform on structural analogs of the target compound.

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. It shows potential as a therapeutic agent for treating inflammatory diseases, specifically rheumatoid arthritis, due to its role in modulating T-cell function. []

Valsartan [N-(1-Oxopentyl)-N-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-l-valine]

Compound Description: Valsartan is an angiotensin II type 1 receptor (AT1R) antagonist commonly used to treat high blood pressure and heart failure. Research suggests that it might also reduce the incidence of type 2 diabetes mellitus. []

Irbesartan (2-n-Butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one)

Compound Description: Irbesartan, similar to valsartan, is a non-peptide angiotensin II antagonist. By inhibiting angiotensin II, it helps manage cardiovascular disorders such as hypertension and heart failure. []

Relevance: Similar to Valsartan, Irbesartan also features the [1,1'-biphenyl] core and a substituent at the 4-position. Despite the shared core, the specific substitution pattern and the presence of the tetrazole ring in Irbesartan differentiate its chemical properties and pharmacological activity from the target compound.

N-(3,4-Dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonamide (BMS-193884)

Compound Description: BMS-193884 is a selective endothelin ET(A) receptor antagonist. This compound served as a starting point for further structural optimization, leading to the development of more potent and selective ET(A) antagonists. []

Relevance: This compound shares the [1,1'-biphenyl] core and the presence of a sulfonamide group with N-((2-methylthiazol-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide. This structural similarity suggests a potential for similar biological activities, although the target receptors and pharmacological profiles might differ.

N-[[2'-[[(4,5-Dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940)

Compound Description: BMS-207940 represents a more potent and selective endothelin ET(A) receptor antagonist compared to BMS-193884. Its development stemmed from structure-activity relationship studies aiming to improve binding affinity and selectivity for the ET(A) receptor. []

Relevance: This compound also shares the [1,1'-biphenyl] core and a sulfonamide group with N-((2-methylthiazol-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide. The structural similarity, particularly the presence of the sulfonamide moiety, suggests they might belong to the same chemical class and potentially share some pharmacological properties, albeit targeting different receptors.

(2S,4Z)-N-[(2S)-2-Hydroxy-2-phenylethyl]-4-(methoxyimino)-1-[(2′-methyl[1,1′-biphenyl]-4-yl)carbonyl]-2-pyrrolidinecarboxamide

Compound Description: This molecule is a potent, selective, and orally active oxytocin receptor antagonist. It is under investigation as a potential tocolytic agent for managing preterm labor due to its ability to inhibit oxytocin-induced uterine contractions. []

Relevance: This compound shares the [1,1'-biphenyl] core structure with N-((2-methylthiazol-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide. Despite the common core, the overall structures and the specific substituents differ significantly, leading to distinct pharmacological targets and activities.

6-Aryl-4-(1,1'-biphenyl-4-yl)-N-methyl-6H-1,3-thiazin-2-amines

Compound Description: This series of compounds was synthesized and evaluated for its antimicrobial activity. While exhibiting moderate to good activity against certain bacterial strains, their antifungal activity was less pronounced. []

Relevance: These compounds share the [1,1'-biphenyl] core and the presence of a thiazine ring with N-((2-methylthiazol-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide. This structural similarity, particularly the inclusion of both a biphenyl and a sulfur-containing heterocycle, suggests they might belong to a related chemical class and potentially possess overlapping pharmacological properties.

N-[6-(cis-2,6-Dimethyl-morpholin-4-yl)pyridin-3-yl]-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide and its salts

Compound Description: This compound and its salts are the subject of a patent focusing on their use in topical pharmaceutical compositions. The patent highlights their potential therapeutic applications, but specific details about their mechanism of action or therapeutic targets remain undisclosed. [, ]

2-Methyl-N-(2′-(pyrrolidinyl-1-ylsulfonyl)-[1,1′-biphenyl]-4-yl)propan-1-amine (PBPA)

Compound Description: PBPA is a compound investigated in early drug discovery. It exhibits mixed monoamine oxidase A (MAO-A) and cytochrome P450 (CYP)-mediated clearance, resulting in high inter-individual variability in its plasma pharmacokinetics. []

Telmisartan (4'-[(1,4'Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carboxylic acid)

Compound Description: Telmisartan is an angiotensin II receptor blocker commonly used to treat hypertension. Its combination with hydrochlorothiazide (HCTZ) provides synergistic effects in managing blood pressure. []

Relevance: This compound shares the [1,1'-biphenyl] core structure with N-((2-methylthiazol-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide. Despite the shared core, the specific substituents and their positions on the biphenyl system differ substantially, leading to different pharmacological targets and activities.

5-[(7-Chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl][1,1'-biphenyl]-2-ols and Nω-oxides

Compound Description: This series of compounds, including the antimalarial drug tebuquine, was developed to target malaria infections. These compounds exhibit potent activity against various Plasmodium species, including drug-resistant strains. []

Relevance: This compound shares the [1,1'-biphenyl] core with N-((2-methylthiazol-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide. Despite the common core, the overall structures and the specific substituents differ significantly, making it difficult to infer any shared pharmacological properties.

N-alkyl-4'-methyl-1,1'-biphenyl-2-sulfonamides

Compound Description: This series of six compounds was synthesized from readily available starting materials using a facile and efficient method involving a DoM reaction followed by a Suzuki reaction. The specific biological activities of these compounds were not investigated. []

N-((2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methyl)-substituted sulfonamide and methyl (2'-(1H-tetrazol-5-yl)biphenyl-4-yl)-substituted carbamate derivatives

Compound Description: This series of compounds was synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds, particularly compound 3a (specific structure not provided) from the sulfonamide series and compound 5a (specific structure not provided) from the carbamate series, exhibited potent activity against various bacterial and fungal strains. []

Relevance: The sulfonamide derivatives within this series share the [1,1'-biphenyl] core and the sulfonamide group with N-((2-methylthiazol-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide. The shared core structure and the presence of the sulfonamide group suggest they belong to the same chemical class, making it plausible that they might exhibit overlapping pharmacological activities, even if their specific targets differ.

3-(Difluoromethyl)-1-methyl-N-((3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)carbamoyl)-1H-pyrazole-4-carboxamide (9b)

Compound Description: This compound is a potent succinate dehydrogenase inhibitor (SDHI) with excellent fungicidal activity against a broad spectrum of plant pathogenic fungi, especially Rhizoctonia solani, Alternaria solani, Sclerotinia sclerotiorum, Botrytis cinerea, and Cercospora arachidicola. Notably, it demonstrates superior activity against S. sclerotiorum compared to the commercial fungicide bixafen and comparable activity to the positive control fluxapyroxad. [, ]

N-{(3S,4S)-4-[4-(5-Cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}propane-2-sulfonamide (PF-04958242)

Compound Description: PF-04958242 is a potent and selective α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiator. It exhibits a favorable preclinical profile, including low projected human oral pharmacokinetic variability, making it a suitable candidate for clinical trials exploring its potential to improve cognitive deficits in patients with schizophrenia. []

N-(7-Benzyl-56-biphenyl-2m-tolyl-7H-pyrrolo[23-d]pyrimidine-4-yl)-benzene sulfonamide (HBS1)

Compound Description: HBS1, alongside its derivatives HBS2 and HBS3, are heterocyclic benzene sulfonamide compounds. These compounds were synthesized and their interaction with hemoglobin (Hb) was studied using various spectroscopic and molecular modeling techniques. []

Relevance: HBS1 shares the [1,1'-biphenyl] core and the presence of a sulfonamide group with N-((2-methylthiazol-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide. This structural similarity suggests potential for similar chemical properties and interactions with certain biological targets.

N-(7-benzyl-56-biphenyl-2-m-tolyl-7H-pyrrolo[23-d] pyrimidine-4-yl)-4-methyl-benzene sulfonamide (HBS2)

Compound Description: HBS2, a derivative of HBS1, is another heterocyclic benzene sulfonamide compound. Like HBS1, its interaction with hemoglobin (Hb) was investigated using various spectroscopic and computational techniques. []

N-(7-benzyl-56-biphenyl-2-m-tolyl-7H-pyrrolo[23-d]pyrimidine-4-yl)-4-chloro-benzene sulfonamide (HBS3)

Compound Description: HBS3, a derivative of HBS1, is a heterocyclic benzene sulfonamide compound studied for its interaction with hemoglobin (Hb) using spectroscopic and molecular modeling techniques, similar to HBS1 and HBS2. []

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: VNO is a potential oxidative impurity of venetoclax, a BCL-2 inhibitor used in treating certain blood cancers. []

Relevance: VNO shares the [1,1'-biphenyl] core and the presence of a sulfonamide group with N-((2-methylthiazol-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide. The presence of these structural features suggests that they might share some chemical properties, but their overall structures and pharmacological profiles differ significantly.

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: VHA is another potential oxidative impurity of venetoclax. It is formed from VNO via a Meisenheimer rearrangement. Like VNO, VHA's presence in venetoclax drug substance should be controlled due to its potential unintended biological activities. []

(N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4′-(morpholinomethyl)-[1,1′-biphenyl]-3-carboxamide)

Compound Description: This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of the methyltransferase EZH2. It shows promise in treating pediatric malignant rhabdoid tumors (MRTs) with SMARCB1 deletions, inducing apoptosis and differentiation in these cancer cells. []

1,2-bis-sulfonamide Derivatives

Compound Description: These compounds, featuring a 1,2-bis-sulfonamide core, are described as modulators of chemokine receptors in a patent. []

Relevance: While these compounds contain two sulfonamide groups which are present in N-((2-methylthiazol-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide, the absence of the [1,1'-biphenyl] core and the distinct arrangement of the sulfonamide moieties differentiate their structures and likely their pharmacological profiles.

N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide (Pritelivir)

Compound Description: Pritelivir is a helicase-primase inhibitor investigated for treating herpes simplex virus infections. Notably, it also exhibits inhibitory activity against several human carbonic anhydrase (hCA) isoforms, potentially contributing to its favorable pharmacokinetic properties. []

Relevance: While this compound contains a thiazole ring and a sulfonamide group, both present in N-((2-methylthiazol-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide, the absence of the [1,1'-biphenyl] core and the presence of the pyridine ring and acetamide group in its structure result in a distinct pharmacological profile.

4-Methyl-N-(4-methylphenylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide

Compound Description: The provided abstract does not mention any specific biological activity for this compound. []

Relevance: This compound, while containing a thiazole ring and a sulfonamide group like N-((2-methylthiazol-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide, lacks the [1,1'-biphenyl] core and features two sulfonamide groups. These structural differences likely translate to different pharmacological profiles.

2-(3-(3-Methoxybenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)-N-arylacetamide Derivatives

Compound Description: This series of compounds was synthesized and evaluated for their inhibitory potential against α-glucosidase and α-amylase enzymes. Several derivatives showed promising activity, with some displaying better potency than the standard drug acarbose in inhibiting these enzymes. These findings suggest their potential as therapeutic agents for managing diabetes mellitus. []

Relevance: These compounds, despite containing a sulfonamide group found in N-((2-methylthiazol-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide, lack the [1,1'-biphenyl] core and feature a benzothiazine ring. This distinct structural arrangement indicates different pharmacological targets and activities compared to the target compound.

Properties

CAS Number

863510-85-4

Product Name

N-((2-methylthiazol-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide

IUPAC Name

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-phenylbenzenesulfonamide

Molecular Formula

C17H16N2O2S2

Molecular Weight

344.45

InChI

InChI=1S/C17H16N2O2S2/c1-13-19-16(12-22-13)11-18-23(20,21)17-9-7-15(8-10-17)14-5-3-2-4-6-14/h2-10,12,18H,11H2,1H3

InChI Key

AVBWOGHDBAHOGB-UHFFFAOYSA-N

SMILES

CC1=NC(=CS1)CNS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.